Bromoacetic-PEG2-NHS ester

Bioconjugation Thiol-Michael addition Crosslinking kinetics

Bromoacetic-PEG2-NHS ester (CAS 1353011-78-5) is a monodisperse, heterobifunctional PEG2 crosslinker engineered for controlled, sequential bioconjugation. Unlike fast-reacting maleimide analogs, its bromoacetyl group offers superior hydrolytic stability—keeping the activated intermediate viable for extended labeling of precious or low-abundance proteins. The short PEG2 spacer enhances conjugate solubility without excessive conformational flexibility, making it the deliberate choice for PROTAC assembly, stable ADC payload attachment, and in situ hydrogel formation where extended gelation time (>2 h) is critical for clinical handling. Standard B2B procurement; shipped ambient.

Molecular Formula C11H14BrNO7
Molecular Weight 352.13 g/mol
Cat. No. B15073543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromoacetic-PEG2-NHS ester
Molecular FormulaC11H14BrNO7
Molecular Weight352.13 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCOCCOC(=O)CBr
InChIInChI=1S/C11H14BrNO7/c12-7-11(17)19-6-5-18-4-3-10(16)20-13-8(14)1-2-9(13)15/h1-7H2
InChIKeyUUKVWNBZOXPLHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bromoacetic-PEG2-NHS Ester: A Heterobifunctional PEG Linker for Amine-to-Thiol Bioconjugation


Bromoacetic-PEG2-NHS ester (CAS 1353011-78-5), also referred to as bromoacetamido-PEG2-NHS ester or BrCH2CONH-PEG2-NHS ester, is a heterobifunctional crosslinker belonging to the polyethylene glycol (PEG) linker class . It contains an N-hydroxysuccinimide (NHS) ester group that reacts selectively with primary amines (-NH2) at pH 7.0–9.0 to form stable amide bonds, and a bromoacetyl group that reacts with sulfhydryl groups (-SH) at pH 7.5–8.5 via nucleophilic substitution to form stable, non-cleavable thioether bonds [1]. The PEG2 spacer arm comprises two ethylene glycol units, providing a short, hydrophilic linker that enhances aqueous solubility and reduces steric hindrance in bioconjugation applications .

Why Bromoacetic-PEG2-NHS Ester Cannot Be Interchanged with Other PEG Linkers or Thiol-Reactive Crosslinkers


In-class compounds cannot simply be interchanged because the reactivity hierarchy of thiol-reactive electrophiles spans orders of magnitude, with measured rate constants at physiological pH ranging from maleimide (fastest) to bromoacetamide (slowest) [1]. The PEG spacer length directly impacts conjugate solubility, aggregation propensity, and the preservation of biological activity [2]. Furthermore, the bromoacetyl group offers distinct hydrolytic stability advantages compared to maleimide-based crosslinkers, albeit at the cost of slower reaction kinetics [3]. Selecting Bromoacetic-PEG2-NHS ester over its analogs is a deliberate choice that balances reaction speed, conjugate stability, and solubility—factors that directly determine experimental success in PROTAC synthesis, ADC development, and site-specific protein labeling.

Quantitative Differentiation Evidence for Bromoacetic-PEG2-NHS Ester Versus Comparator Linkers


Thiol Reactivity Ranking: Bromoacetamide Is Slower Than Maleimide and Iodoacetate, Enabling Controlled Conjugation Kinetics

The bromoacetamide functional group in Bromoacetic-PEG2-NHS ester exhibits the slowest thiol reactivity among common electrophiles used in bioconjugation. A systematic study measuring thiol reaction rate constants across pH 7.4–8.6 established the reactivity order: maleimide > iodoacetate > bromoacetate > iodoacetamide > acrylate ≫ bromoacetamide [1]. This slower reactivity is not a disadvantage but a feature that allows precise kinetic control in applications where rapid maleimide reactions cause heterogeneity or premature crosslinking.

Bioconjugation Thiol-Michael addition Crosslinking kinetics

Hydrolytic Stability Advantage: Bromoacetyl Group Is More Stable to Hydrolysis Than Maleimide

Compared to maleimide-based crosslinkers, the bromoacetyl group in Bromoacetic-PEG2-NHS ester demonstrates superior hydrolytic stability. Product documentation states that 'compared to a maleimide, the bromoacetyl group is more stable to hydrolysis but generally reacts more slowly' [1]. This property is critical for applications requiring extended reaction times, storage of activated intermediates, or conjugation under aqueous conditions where maleimide ring hydrolysis competes with desired thiol coupling.

Crosslinker stability Hydrolysis Bioconjugation

PEG2 Spacer Length Provides Optimal Balance Between Solubility Enhancement and Minimal Steric Perturbation

The PEG2 spacer (two ethylene glycol units) in Bromoacetic-PEG2-NHS ester provides a specific balance of properties that differs from both PEG0 (no PEG) and longer PEG variants (e.g., PEG4). The PEG2 spacer enhances aqueous solubility compared to PEG0-based linkers, while maintaining a short 7-atom spacer arm length that preserves close proximity between conjugated moieties [1]. Technical literature notes that the PEG2-C2 spacer 'enhances hydrophilicity, reduces steric hindrance, and improves conjugate stability while maintaining flexibility for biomolecular interactions' .

PEG linker Solubility Spacer arm optimization

Dual-Functional Architecture Enables Orthogonal Amine-to-Thiol Conjugation Distinct from Single-Function Reagents

Bromoacetic-PEG2-NHS ester combines an amine-reactive NHS ester with a thiol-reactive bromoacetyl group in a single molecule, enabling sequential orthogonal conjugation that is impossible with monofunctional reagents . This architecture specifically addresses the PROTAC linker requirement: one functional group for E3 ligase ligand attachment, the other for target protein ligand attachment, with the PEG2 spacer providing optimal spatial separation . Unlike homo-bifunctional crosslinkers that risk uncontrolled polymerization, the heterobifunctional design ensures directional, stepwise assembly.

Heterobifunctional crosslinker PROTAC synthesis ADC linker

Gelation Kinetics Variation: Bromoacetamide-Based Crosslinkers Enable Extended Working Time (Over 2 Hours) Versus Maleimide (< 1 Minute)

In hydrogel crosslinking applications using thiol-modified hyaluronan, the functional group identity dramatically affects gelation kinetics. Vanderhooft et al. (2007) demonstrated that 'the range of gelation times at physiological pH varied from less than 1 min to over 2 h' depending on the electrophile used [1]. Bromoacetamide-based crosslinkers fall at the slow end of this spectrum (gelation time approaching or exceeding 2 hours), whereas maleimide-based crosslinkers gel within less than 1 minute under identical conditions.

Hydrogel crosslinking Gelation time In situ polymerization

Optimal Application Scenarios for Bromoacetic-PEG2-NHS Ester Based on Quantitative Differentiation Evidence


PROTAC Linker Synthesis Requiring Controlled, Sequential Orthogonal Conjugation

Bromoacetic-PEG2-NHS ester is ideally suited for PROTAC synthesis where a defined PEG2 spacer length is required between the E3 ligase ligand and the target protein ligand [1]. The NHS ester enables first-step attachment to an amine-containing ligand, while the bromoacetyl group provides a stable handle for subsequent thiol conjugation. The slower bromoacetamide reactivity (compared to maleimide) allows precise control over the second conjugation step, minimizing unwanted side reactions during the assembly of these ternary complex-forming molecules. This application directly leverages the compound's heterobifunctional architecture and controlled reaction kinetics documented in Section 3 [2].

Site-Specific Protein Labeling with Extended Handling Time Requirements

For site-specific protein labeling applications where the protein is precious or available in limited quantities, Bromoacetic-PEG2-NHS ester offers a distinct advantage: the bromoacetyl group's superior hydrolytic stability compared to maleimide ensures that the activated intermediate remains viable during extended reaction times [1]. The PEG2 spacer enhances solubility of the conjugate while minimizing the risk of aggregation that often accompanies labeling with non-PEGylated linkers. This combination of stability and solubility directly supports applications such as single-molecule biophysics, fluorescence polarization assays, and protein interaction studies where conjugate integrity and homogeneity are paramount [2].

Injectable Hydrogel Formulations for Tissue Engineering Requiring Extended Working Time

In situ crosslinkable hydrogels for tissue engineering and regenerative medicine benefit from the slow gelation kinetics of bromoacetamide-based systems. As demonstrated in Section 3, gelation times for bromoacetamide-functionalized crosslinkers exceed 2 hours at physiological pH, compared to <1 minute for maleimide systems [1]. This extended working window enables thorough mixing of cell suspensions with hydrogel precursors and precise injection into tissue defects before polymerization occurs—a critical requirement for clinical translation that maleimide-based systems cannot meet due to their rapid gelation. The PEG2 spacer further ensures adequate solubility and biocompatibility of the resulting hydrogel network.

Antibody-Drug Conjugate (ADC) Development Requiring Defined Linker Length and Minimal Aggregation

In ADC development, linker selection critically influences physicochemical properties, pharmacokinetics, and therapeutic index. Bromoacetic-PEG2-NHS ester provides a uniform, monodisperse PEG2 spacer that enhances conjugate solubility and reduces aggregation propensity compared to non-PEGylated linkers, while maintaining a sufficiently short spacer arm to preserve payload proximity [1]. The PEG2 length avoids the excessive conformational flexibility associated with longer PEG chains (e.g., PEG4, PEG12) that may complicate structural characterization or alter in vivo distribution [2]. The stable thioether bond formed by the bromoacetyl group ensures payload retention during circulation, addressing a key requirement for ADC efficacy and safety.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bromoacetic-PEG2-NHS ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.